REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:10][CH2:11][C:12]2[S:16][C:15]([S:17](Cl)(=[O:19])=[O:18])=[CH:14][CH:13]=2)=[O:9])=[CH:4][CH:3]=1.O.Cl.[NH:23]1[CH2:28][CH2:27][C:26](=[O:29])[CH2:25][CH2:24]1>C(Cl)(Cl)Cl.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:10][CH2:11][C:12]2[S:16][C:15]([S:17]([N:23]3[CH2:28][CH2:27][C:26](=[O:29])[CH2:25][CH2:24]3)(=[O:19])=[O:18])=[CH:14][CH:13]=2)=[O:9])=[CH:4][CH:3]=1 |f:1.2.3,5.6|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C(=O)NCC1=CC=C(S1)S(=O)(=O)Cl
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Name
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|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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O.Cl.N1CCC(CC1)=O
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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21 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with HCl (2N)
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Type
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EXTRACTION
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Details
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the organic layer was extracted twice with HCl (2N) and twice with brine
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Type
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CUSTOM
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Details
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The dried organic phase affords
|
Type
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CUSTOM
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Details
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after evaporation of chloroform 5.8 g (99.5%) of (63c) as a colourless solid
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C(=O)NCC=2SC(=CC2)S(=O)(=O)N2CCC(CC2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |